Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an isoindoline dione, an acetamide, and a thienothiazole . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the isoindoline dione and the thienothiazole, followed by their coupling with the acetamide .Molecular Structure Analysis
The molecule is non-planar with dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the carbonyl groups in the isoindoline dione could be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple polar groups like carbonyl and amide could make it relatively polar, affecting its solubility and reactivity .Scientific Research Applications
Anti-cancer Applications
Research has shown that derivatives of ethyl 2-aminothiazole carboxylate exhibit promising anti-cancer activities. For instance, compounds synthesized for targeting colorectal cancer demonstrated significant inhibition of cell proliferation in vitro, suggesting their potential in cancer therapy (Ilyas et al., 2021). These findings are supported by in silico molecular modeling and ADMET studies, highlighting their therapeutic promise against this disease.
Anti-Inflammatory Applications
Several studies have synthesized novel compounds with the ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido) moiety to evaluate their anti-inflammatory properties. These compounds have shown effective anti-inflammatory activity in both in vitro and in vivo models, suggesting their utility in treating inflammation-related conditions (Nikalje et al., 2015). Molecular docking studies further elucidate their mechanism of action by revealing binding affinity towards human serum albumin, a critical factor in their anti-inflammatory efficacy.
Antimicrobial Applications
Compounds related to Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate have been investigated for their antimicrobial properties. Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, for example, have led to the creation of derivatives with significant antimicrobial activities against a range of bacterial and fungal pathogens (Desai et al., 2019). These studies showcase the potential of these compounds in addressing various microbial infections through their antimicrobial efficacy.
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c1-3-27-18(26)14-9(2)13-15(28-14)21-19(29-13)20-12(23)8-22-16(24)10-6-4-5-7-11(10)17(22)25/h4-7H,3,8H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUCZVZSYGMPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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